8-(Bromoacetyl)quinoline hydrobromide

概要

説明

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

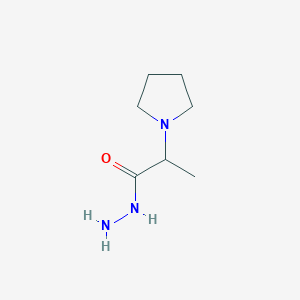

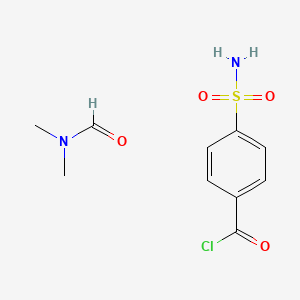

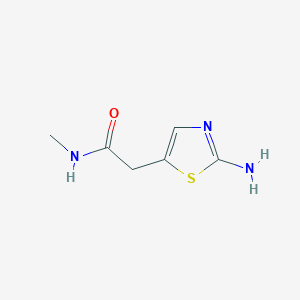

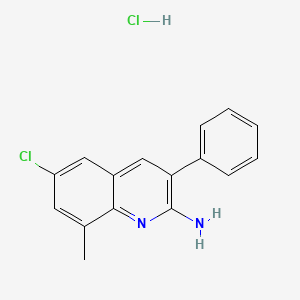

The molecular structure of 8-(Bromoacetyl)quinoline hydrobromide is represented by the formula C11H9Br2NO . It has a molecular weight of 331 g/mol .Physical And Chemical Properties Analysis

8-(Bromoacetyl)quinoline hydrobromide has a molecular formula of C11H9Br2NO and a molecular weight of 331 .科学的研究の応用

Corrosion Inhibition

- Application in Mild Steel Corrosion Inhibition : 8-(n-bromo-R-alkoxy)quinoline derivatives show significant potential in inhibiting corrosion of mild steel in acidic environments. These derivatives form a protective layer on the steel surface, enhancing corrosion resistance. The efficiency of these compounds as corrosion inhibitors increases with the length of the hydrocarbon chain, as confirmed by electrochemical methods, surface analysis, and theoretical studies (Tazouti et al., 2021).

Synthesis and Reactivity

- Synthesis of Ambiphilic Molecules : 8-(dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, was synthesized using 8-bromoquinoline. This compound shows rapid hydrolysis compared to similar molecules and forms coordination complexes with various metal ions, demonstrating unique reactivity and potential for developing new materials (Son, Pudenz, & Hoefelmeyer, 2010).

Antimicrobial Properties

- Anti-infective Agents : Quinoline derivatives, including those related to 8-(Bromoacetyl)quinoline, have been studied for their bacteriostatic and fungistatic activities against various microorganisms. Compounds like 7-bromo-5-formyl-8-hydroxyquinolines show significant activity against both Gram-positive and Gram-negative bacteria (Bahal, Baichwal, & Khorana, 1961).

Chemical Synthesis

- Formation of Novel Compounds : Treatment of 2-(2-bromoacetyl)-3H-benzo[f]chromen-3-one with quinoline leads to the formation of novel compounds like indolizine and pyrrolo[1,2-a]quinoline derivatives, showcasing the versatility of 8-(Bromoacetyl)quinoline in synthesizing diverse chemical structures (Gomha & Dawood, 2014).

Drug Design

- Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitor Development : In the field of medicinal chemistry, quinoline-8-carboxamides, derived from 8-(Bromoacetyl)quinoline, have been designed and synthesized as inhibitors of the enzyme PARP-1. These compounds, particularly the 2-methylquinoline-8-carboxamide, have shown significant inhibitory activity, making them promising candidates for therapeutic applications (Lord, Mahon, Lloyd, & Threadgill, 2009).

Environmental Applications

- Heavy Metal Adsorption : 8-Hydroxyquinoline derivatives have been utilized for the adsorption of heavy metals like lead from aqueous solutions. Their immobilization on substrates like bentonite has shown high efficiency and capacity for lead adsorption, indicating their potential for environmental cleanup applications (Ozcan, Gök, & Ozcan, 2009).

Molecular Imaging in Alzheimer's Disease

- Targeting Amyloid β in Alzheimer's : An 8-OH quinoline derivative, PBT2, has been explored for its potential in targeting amyloid β in Alzheimer's disease. Clinical studies have shown that PBT2 can lower cerebrospinal fluid Aβ levels and improve cognitive function, suggesting its utility in molecular imaging and therapy of Alzheimer's (Villemagne et al., 2017).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO.BrH/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTPGJMJHOXJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656942 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Bromoacetyl)quinoline hydrobromide | |

CAS RN |

859962-48-4 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)